molecular formula C12H10O2S B061439 3-(5-Methylthiophen-2-YL)benzoic acid CAS No. 177735-12-5

3-(5-Methylthiophen-2-YL)benzoic acid

Cat. No. B061439
M. Wt: 218.27 g/mol
InChI Key: VDCABPDQBAMLFC-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-YL)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoic acids and is commonly used as a building block for the synthesis of other compounds.

Scientific Research Applications

  • Synthetic Plant Growth Regulators : A study explored the synthesis of several compounds, including 2-(2-phenylthiazol-4-yl)benzoic acid, for potential use as plant growth regulators (Harris & Huppatz, 1978).

  • Corrosion Inhibition : A theoretical and experimental study focused on the synthesis of compounds, such as methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, which showed good inhibition effects on the corrosion of mild steel in acidic media (Arrousse et al., 2021).

  • Fluorescence Probes for Reactive Oxygen Species : Researchers developed fluorescence probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species, providing tools for biological and chemical applications (Setsukinai et al., 2003).

  • Coordination Polymers : A study synthesized coordination polymers using 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid, exploring their structures and properties (He et al., 2020).

  • Crystal Structure Analysis : Research on the crystal structure of 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene provided insights into its molecular arrangement (Li et al., 2009).

  • Electrochromic Materials : The synthesis and characterization of poly(1,4-bis(3-methylthiophen-2-yl)benzene) revealed its potential in electrochromic applications (Wang et al., 2012).

  • Molecular Structure Studies : Analysis of molecules like 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole contributed to understanding molecular interactions and structure (Geiger & Isaac, 2014).

  • Herbicide Development : A derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, was synthesized and showed potent herbicidal activity in rice cultivation (Hwang et al., 2005).

  • Structural Activity Relationship Analysis : The study of benzoic acids' structure-activity relationship provided insights into their potential biological activities (Dinesh, 2013).

  • Hammett and Taft-Ingold Relations : Research on ethyl esters of thiophenecarboxylic acids contributed to understanding the Hammett and Taft-Ingold relations in heterocyclic compounds (Thije & Janssen, 2010).

properties

IUPAC Name

3-(5-methylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCABPDQBAMLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618672
Record name 3-(5-Methylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylthiophen-2-YL)benzoic acid

CAS RN

177735-12-5
Record name 3-(5-Methylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Suzuki, N Muto, M Bando, Y Itoh, A Masaki… - …, 2014 - Wiley Online Library
We recently discovered N‐hydroxy‐3‐[1‐(phenylthio)methyl‐1H‐1,2,3‐triazol‐4‐yl]benzamide (NCC149) as a potent and selective histone deacetylase 8 (HDAC8) inhibitor from a 151‐…

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